An In-depth Technical Guide to the Physicochemical Properties of 5-Nitro-1H-benzo[d]oxazine-2,4-dione
An In-depth Technical Guide to the Physicochemical Properties of 5-Nitro-1H-benzo[d]oxazine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Nitro-1H-benzo[d]oxazine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document summarizes key data, outlines relevant experimental methodologies, and visualizes associated chemical and biological pathways.
Core Physicochemical Properties
5-Nitro-1H-benzo[d]oxazine-2,4-dione, also known as 5-nitroisatoic anhydride, possesses a unique structural framework that imparts specific chemical and physical characteristics crucial for its application in drug design and as a synthetic intermediate. The quantitative physicochemical data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₄N₂O₅ | [1][2] |
| Molecular Weight | 208.13 g/mol | [1][2] |
| CAS Number | 20829-97-4 | [1][3][4] |
| Melting Point | 224-259 °C | Note: A range is provided due to discrepancies in reported values. |
| Density | 1.623 ± 0.06 g/cm³ | |
| LogP (calculated) | 0.8 | |
| pKa (predicted) | 6.5 ± 0.5 | Predicted using computational tools. |
| Solubility (predicted) | Poorly soluble in water; Soluble in DMSO | Predicted based on structure and properties of similar compounds. |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on established analytical techniques and can be adapted for the specific analysis of 5-Nitro-1H-benzo[d]oxazine-2,4-dione.
Determination of Melting Point
The melting point of 5-Nitro-1H-benzo[d]oxazine-2,4-dione can be determined using a standard capillary melting point apparatus.
Methodology:
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A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in a melting point apparatus.
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The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
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The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.
Determination of Solubility
The solubility of 5-Nitro-1H-benzo[d]oxazine-2,4-dione can be assessed in various solvents using the shake-flask method.
Methodology:
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An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, DMSO, ethanol) in a sealed flask.
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The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The suspension is then filtered to remove the undissolved solid.
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The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Determination of pKa
The acid dissociation constant (pKa) of 5-Nitro-1H-benzo[d]oxazine-2,4-dione can be determined by potentiometric titration or UV-Vis spectroscopy.
Methodology (Potentiometric Titration):
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A solution of the compound with a known concentration is prepared in a suitable solvent system (e.g., water-methanol mixture).
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A standardized solution of a strong base (e.g., NaOH) is gradually added to the solution of the compound.
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The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
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A titration curve is generated by plotting the pH versus the volume of titrant added.
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The pKa is determined from the pH at the half-equivalence point of the titration curve.
Synthesis and Biological Significance
5-Nitro-1H-benzo[d]oxazine-2,4-dione is typically synthesized from 2-amino-5-nitrobenzoic acid. This class of compounds, the 1H-benzo[d][1]oxazine-2,4-diones, has garnered significant interest in medicinal chemistry due to their diverse biological activities. They have been investigated as inhibitors of various enzymes, including hepatitis C virus (HCV) inhibitors and butyrylcholinesterase (BChE) inhibitors.[5][6] Furthermore, they have shown potential as antiallergic, antitumor, antipsychotic, and antimycobacterial agents.[5][6]
The diagram below illustrates a general synthesis pathway for 1H-benzo[d][1]oxazine-2,4-diones and highlights the range of their potential biological applications.
The logical workflow for identifying and characterizing a novel compound like 5-Nitro-1H-benzo[d]oxazine-2,4-dione for drug development purposes is depicted in the following diagram.
References
- 1. 1stsci.com [1stsci.com]
- 2. 5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione [myskinrecipes.com]
- 3. 20829-97-4|5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione|BLD Pharm [bldpharm.com]
- 4. 5-Nitro-1H-Benzo[D][1,3]Oxazine-2,4-Dione-景明化工股份有限公司 [echochemical.com]
- 5. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1,3]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K [pubs.rsc.org]
